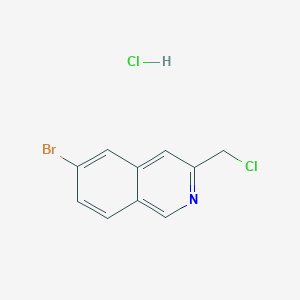
6-Bromo-3-(chloromethyl)isoquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-(chloromethyl)isoquinoline hydrochloride is a chemical compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of bromine and chloromethyl groups attached to the isoquinoline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(chloromethyl)isoquinoline hydrochloride typically involves the bromination of isoquinoline followed by chloromethylation. The bromination can be achieved using bromine in the presence of a suitable solvent such as nitrobenzene. The chloromethylation step involves the reaction of the brominated isoquinoline with formaldehyde and hydrochloric acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3-(chloromethyl)isoquinoline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form isoquinoline N-oxide or reduction to form the corresponding amine.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions include substituted isoquinolines, isoquinoline N-oxides, and various coupled products depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6-Bromo-3-(chloromethyl)isoquinoline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is utilized in the development of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-(chloromethyl)isoquinoline hydrochloride involves its interaction with specific molecular targets. The bromine and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition or modification of their function. The compound may also act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromoisoquinoline: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
3-Chloromethylisoquinoline: Lacks the bromine group, affecting its reactivity and coupling potential.
6-Chloro-3-(bromomethyl)isoquinoline: Similar structure but with reversed positions of bromine and chlorine, leading to different reactivity patterns.
Uniqueness
6-Bromo-3-(chloromethyl)isoquinoline hydrochloride is unique due to the presence of both bromine and chloromethyl groups, which provide versatile reactivity for various chemical transformations. This dual functionality makes it a valuable intermediate in the synthesis of diverse organic compounds and pharmaceuticals.
Propiedades
Fórmula molecular |
C10H8BrCl2N |
|---|---|
Peso molecular |
292.98 g/mol |
Nombre IUPAC |
6-bromo-3-(chloromethyl)isoquinoline;hydrochloride |
InChI |
InChI=1S/C10H7BrClN.ClH/c11-9-2-1-7-6-13-10(5-12)4-8(7)3-9;/h1-4,6H,5H2;1H |
Clave InChI |
CZEGVMGNRKNRIN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CN=C(C=C2C=C1Br)CCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



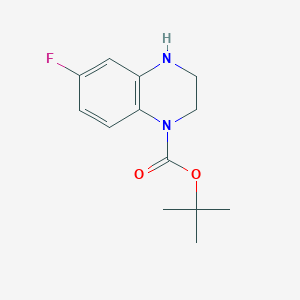
![2-(2-Bromophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13673440.png)
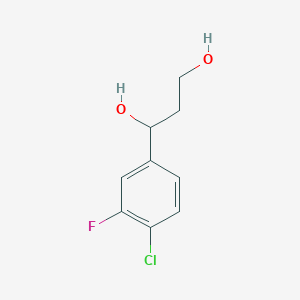


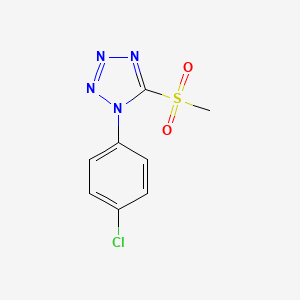


![6-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13673491.png)

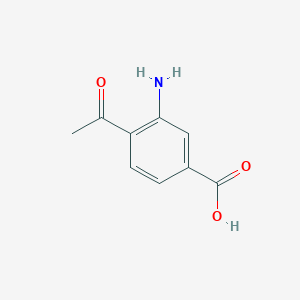
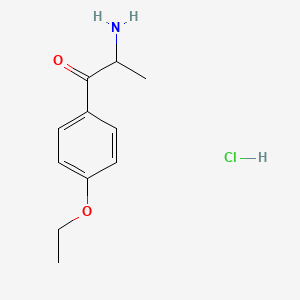
![Furo[2,3-b]pyridine-4-carboxamide](/img/structure/B13673519.png)
